molecular formula C18H16O5 B12924186 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one

2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12924186
M. Wt: 312.3 g/mol
InChI Key: QLECUWCDXRAIRW-RIYZIHGNSA-N
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Description

2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the trimethoxybenzylidene group adds unique chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with benzofuran-3(2H)-one. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-Trimethoxybenzylidene)indolin-3-one: Similar structure but with an indole ring instead of a benzofuran ring.

    2-(3,4,5-Trimethoxybenzylidene)benzothiophen-3(2H)-one: Contains a benzothiophene ring instead of a benzofuran ring.

Uniqueness

2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of both the benzofuran ring and the trimethoxybenzylidene group

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C18H16O5/c1-20-15-9-11(10-16(21-2)18(15)22-3)8-14-17(19)12-6-4-5-7-13(12)23-14/h4-10H,1-3H3/b14-8+

InChI Key

QLECUWCDXRAIRW-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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